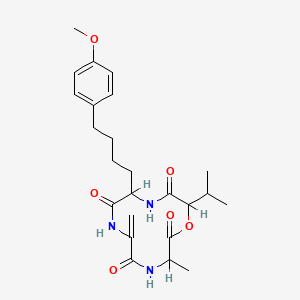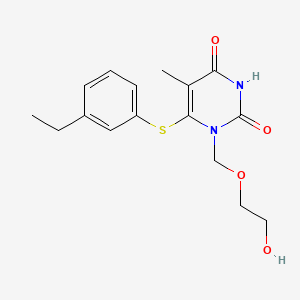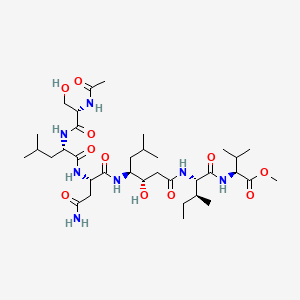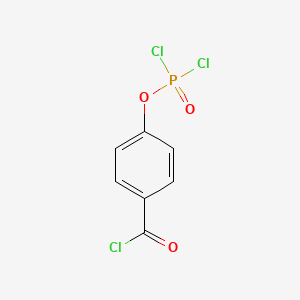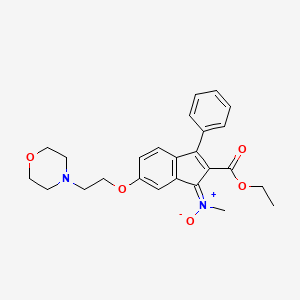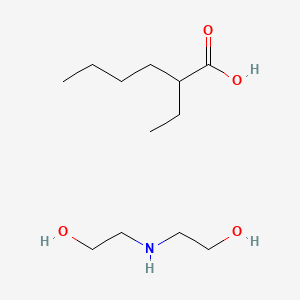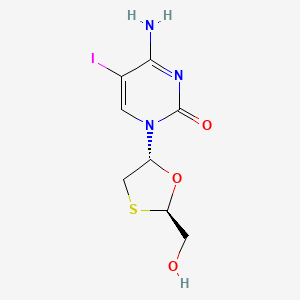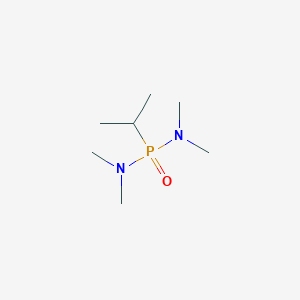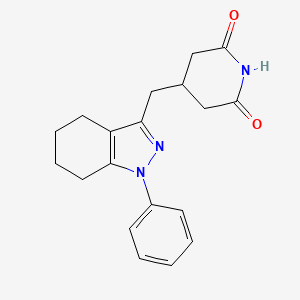
3-((4,5,6,7-Tetrahydro-1-phenyl-1H-indazol-3-yl)methyl)glutarimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4,5,6,7-Tetrahydro-1-phenyl-1H-indazol-3-yl)methyl)glutarimide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties .
Preparation Methods
The synthesis of 3-((4,5,6,7-Tetrahydro-1-phenyl-1H-indazol-3-yl)methyl)glutarimide involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the reaction of phenylhydrazine with a suitable diketone to form the indazole core, followed by further functionalization to introduce the glutarimide moiety . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
3-((4,5,6,7-Tetrahydro-1-phenyl-1H-indazol-3-yl)methyl)glutarimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: Due to its biological activity, it is studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for diseases where indazole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 3-((4,5,6,7-Tetrahydro-1-phenyl-1H-indazol-3-yl)methyl)glutarimide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s anticancer activity could be attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-((4,5,6,7-Tetrahydro-1-phenyl-1H-indazol-3-yl)methyl)glutarimide include other indazole derivatives such as:
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a different core structure but similar anti-inflammatory properties
The uniqueness of this compound lies in its specific structural features and the combination of the indazole and glutarimide moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
27945-38-6 |
|---|---|
Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-[(1-phenyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H21N3O2/c23-18-11-13(12-19(24)20-18)10-16-15-8-4-5-9-17(15)22(21-16)14-6-2-1-3-7-14/h1-3,6-7,13H,4-5,8-12H2,(H,20,23,24) |
InChI Key |
DQNVBFVHKNIFFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)CC4CC(=O)NC(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


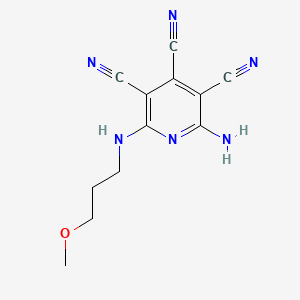
![7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12790031.png)
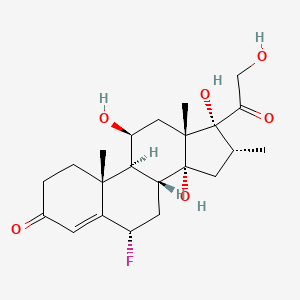
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12790037.png)
